Spiroheptane-2-carboxylic acid (CAS 28114-87-6) is an sp3-rich bicyclic building block primarily procured as a saturated bioisostere for flat aromatic rings (such as phenylacetic acid or benzoic acid derivatives) and monocyclic cycloalkanes. By offering a rigid, three-dimensional spirocyclic core with complete sp3 hybridization, this compound is strategically utilized in lead optimization to increase the Fsp3 fraction of drug candidates and advanced materials. Procurement of this specific scaffold is driven by its ability to lower lipophilicity (clogP) and provide non-coplanar exit vectors that prevent the aggregation and metabolic liabilities commonly associated with planar aromatic systems [1].
Substituting Spiroheptane-2-carboxylic acid with generic aromatic acids (e.g., benzoic acid) or simple monocyclic acids (e.g., cyclobutanecarboxylic acid) fundamentally alters the physicochemical profile of the final synthesized product. Flat aromatic rings suffer from π-π stacking-induced aggregation, which can lead to poor aqueous solubility, higher off-target binding, and rapid metabolic clearance via oxidative pathways. Conversely, simple monocyclic cycloalkanes lack the necessary structural rigidity and precise spatial geometry required to accurately mimic the distance and vector angles of substituted benzenes. The spiroheptane core provides specific non-coplanar exit vectors (deviating 23–30° from planarity) that cannot be replicated by planar or flexible monocyclic substitutes, making it a strict requirement for workflows requiring exact 3D spatial positioning[1].
Incorporating the spiroheptane core in place of a meta-substituted phenyl ring quantitatively improves the lipophilicity profile of the resulting molecule, directly impacting formulation compatibility. In matched molecular pair analyses of the anticancer drug Sonidegib, replacing the planar aromatic ring with the saturated spiroheptane scaffold reduced the calculated partition coefficient (clogP) by 0.8 units [1]. This reduction in lipophilicity limits non-specific hydrophobic interactions and improves the hydration profile.
| Evidence Dimension | Calculated Lipophilicity (clogP) |
| Target Compound Data | 6.0 (Spiroheptane analog) |
| Comparator Or Baseline | 6.8 (Original meta-phenyl analog) |
| Quantified Difference | 0.8 unit reduction in clogP |
| Conditions | In silico matched molecular pair analysis (Sonidegib scaffold) |
Lower logP values correlate with improved aqueous solubility and reduced off-target binding, directly justifying the procurement of this spirocyclic building block for formulation-sensitive candidates.
Unlike flat aromatic rings that restrict molecules to a two-dimensional plane, the spiroheptane scaffold introduces critical three-dimensional geometry required for precise receptor targeting. X-ray crystallographic data demonstrates that the exit vectors of the spiroheptane core are non-coplanar, exhibiting dihedral angles (|θ|) of approximately 129–130° and plane deviation angles (φ1, φ2) of 23–30° [1]. This contrasts sharply with the 0° planarity of standard phenyl rings, providing a specific spatial arrangement that prevents flat-molecule aggregation.
| Evidence Dimension | Exit Vector Geometry (Deviation from planarity) |
| Target Compound Data | Non-coplanar (φ1, φ2 = 23–30°; |θ| = ~130°) |
| Comparator Or Baseline | Planar phenyl ring (0° deviation) |
| Quantified Difference | ~30° deviation per vector from the planar axis |
| Conditions | X-ray crystallographic structural analysis |
The rigid, non-coplanar geometry prevents π-π stacking and aggregation, which is essential for maintaining solubility and processability in downstream synthetic workflows.
The transition from aromatic to spirocyclic scaffolds represents a complete shift in carbon hybridization within the core structure, which is a primary driver for its procurement in metabolic stability optimization. Spiroheptane-2-carboxylic acid provides a 100% sp3-hybridized bicyclic core (7 sp3 carbons), whereas traditional phenyl-based comparators contain 0% sp3 carbons in their core ring[1]. This maximization of the Fsp3 metric eliminates sp2-hybridized aromatic carbons, which are common sites for rapid cytochrome P450-mediated oxidative metabolism.
| Evidence Dimension | Core Carbon Hybridization (Fsp3) |
| Target Compound Data | 100% sp3 carbons in the spirocyclic core |
| Comparator Or Baseline | 0% sp3 carbons in the phenyl ring core |
| Quantified Difference | Complete elimination of sp2 core carbons |
| Conditions | Structural molecular descriptor analysis |
Maximizing the Fsp3 fraction is statistically correlated with higher metabolic stability and lower toxicity, making this compound a necessary precursor for high-value, long-half-life candidates.
Due to its ability to lower clogP by 0.8 units and provide complete sp3 hybridization, Spiroheptane-2-carboxylic acid is utilized for replacing problematic phenyl rings in late-stage lead optimization. It is the procurement choice when a candidate suffers from poor aqueous solubility or rapid oxidative metabolism driven by flat aromatic systems[1].
The specific non-coplanar exit vectors (deviating 23–30° from planarity) make this carboxylic acid an effective building block for synthesizing conformationally restricted amides and peptidomimetics. It forces the resulting molecular architecture out of a flat conformation, disrupting protein-protein interactions where traditional planar scaffolds fail [1].
Beyond pharmaceuticals, the rigid 3D structure and lack of π-π stacking interactions make this compound valuable in the synthesis of specialty polymers and liquid crystals. Procurement for materials science is driven by the need to increase the solubility and processability of materials that would otherwise aggregate or crystallize poorly if built with planar aromatic precursors [1].
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